

Spectroscopic Profile of Tanghinin: A Technical Guide

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Compound of Interest

Compound Name: *Tanghinin*

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Introduction

Tanghinin, a potent cardenolide glycoside isolated from the seeds of *Cerbera manghas*, has garnered significant interest within the scientific community for its notable cytotoxic activities.^[1] As a derivative of tanghinigenin, its complex molecular architecture necessitates a comprehensive spectroscopic analysis for unambiguous identification and further investigation into its therapeutic potential. This technical guide provides a detailed overview of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic data of **Tanghinin**, alongside generalized experimental protocols relevant to its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the determination of the molecular weight and elemental composition of natural products. High-resolution mass spectrometry (HRMS) has been effectively employed in the characterization of **Tanghinin**.

Table 1: Mass Spectrometry Data for **Tanghinin**

Ion	Observed m/z	Technique
$[M+H]^+$	591.3169 \pm 2ppm	UHPLC-HRMS
Molecular Formula	$C_{32}H_{46}O_{10}$	-
Monoisotopic Mass	590.30909766 Da	Calculated

Data sourced from Carlier et al. (2014) and PubChem CID 20055044.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Mass Spectrometry

A general procedure for the analysis of **Tanghinin** using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is outlined below.

- Sample Preparation: A methanolic extract of the plant material (e.g., seeds of Cerbera manghas) is prepared. The extract is then filtered and diluted to an appropriate concentration with methanol or a suitable solvent system.
- Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution profile. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is programmed to ensure optimal separation of the cardiac glycosides present in the extract.
- Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode. Data is acquired over a mass range of m/z 100-1000. The protonated molecule $[M+H]^+$ is observed for accurate mass measurement, allowing for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR data for **Tanghinin**, the following tables present predicted 1H and ^{13}C NMR chemical shifts. These predictions are based on the known chemical structure of **Tanghinin** and established chemical shift values for analogous cardiac glycosides and steroid systems.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for **Tanghinin**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-1' (Anomeric)	~ 4.5 - 5.0	d
H-3 (Aglycone)	~ 3.5 - 4.0	m
H-16 (Aglycone)	~ 2.0 - 2.5	m
H-17 (Aglycone)	~ 2.5 - 3.0	m
H-21 (Lactone)	~ 4.8 - 5.2	m
H-22 (Lactone)	~ 5.8 - 6.2	s
-OCH ₃ (Sugar)	~ 3.4 - 3.6	s
-OCOCH ₃ (Acetyl)	~ 2.0 - 2.2	s
CH ₃ (Steroid)	~ 0.8 - 1.5	s
Other Steroidal Protons	~ 1.0 - 2.5	m
Other Sugar Protons	~ 3.0 - 4.5	m

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for **Tanghinin**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Lactone)	~ 170 - 175
C=O (Acetyl)	~ 169 - 172
C-20 (Lactone)	~ 170 - 175
C-22 (Lactone)	~ 115 - 120
C-1' (Anomeric)	~ 95 - 105
C-3 (Aglycone)	~ 70 - 80
C-14 (Aglycone)	~ 80 - 90
-OCH ₃ (Sugar)	~ 55 - 60
-OCOCH ₃ (Acetyl)	~ 20 - 25
Steroidal Carbons	~ 10 - 60
Other Sugar Carbons	~ 60 - 80

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a cardiac glycoside like **Tanghinin**.

- Sample Preparation: Approximately 5-10 mg of purified **Tanghinin** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled sequence is typically used to simplify the spectrum.

- 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Infrared (IR) Spectroscopy

As with the NMR data, specific experimental IR data for **Tanghinin** is not readily available. The following table outlines the expected characteristic absorption bands based on the functional groups present in the **Tanghinin** molecule.

Table 4: Predicted IR Absorption Bands for **Tanghinin**

Wavenumber (cm ⁻¹)	Functional Group	Description of Vibration
~ 3400 (broad)	O-H	Stretching
~ 2930, 2850	C-H (alkane)	Stretching
~ 1740 (strong)	C=O (ester, lactone)	Stretching
~ 1640	C=C (lactone ring)	Stretching
~ 1240	C-O (ester)	Stretching
~ 1070	C-O (ether, alcohol)	Stretching

Experimental Protocol: IR Spectroscopy

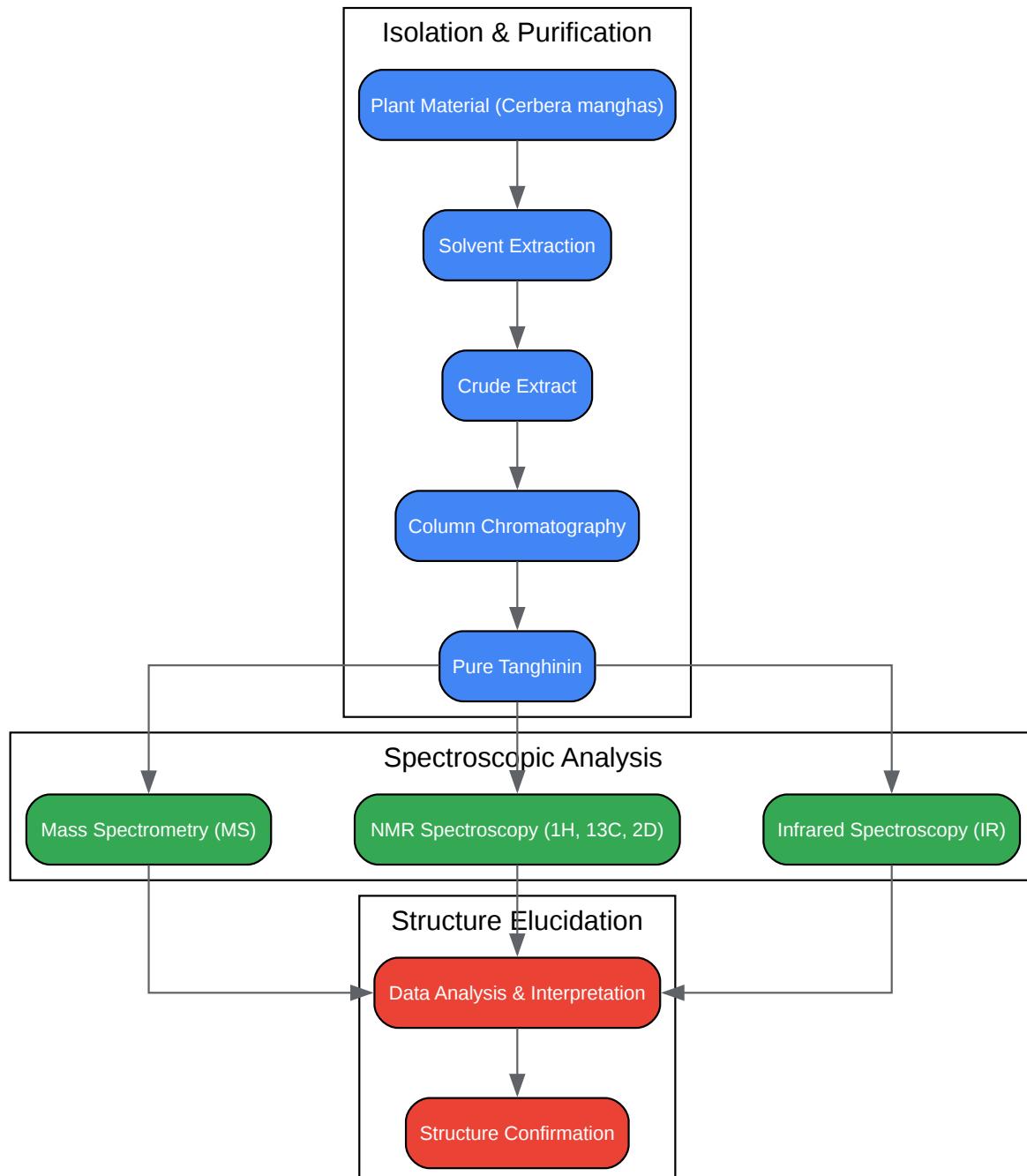
A standard procedure for obtaining an FT-IR spectrum of a solid sample like **Tanghinin** is as follows:

- Sample Preparation: A small amount of the purified solid **Tanghinin** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

- Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm^{-1} . A background spectrum of the empty spectrometer or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of a natural product such as **Tanghinin**.

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Caption: Workflow for the isolation and structural elucidation of **Tanghinin**.

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References

- 1. Tanghinin | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, nerifolin, tanghinin and deacetyl tanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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